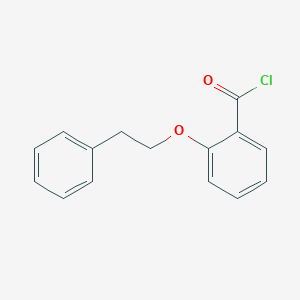

2-(2-Phenylethoxy)benzoyl chloride

Description

2-(2-Phenylethoxy)benzoyl chloride is a benzoyl chloride derivative featuring a phenylethoxy substituent at the 2-position of the aromatic ring. Benzoyl chlorides are highly reactive acylating agents widely used in organic synthesis, particularly in the preparation of amides, esters, and pharmaceuticals . The phenylethoxy group introduces steric and electronic effects that modulate its reactivity compared to simpler benzoyl chlorides like unsubstituted benzoyl chloride (CAS 98-88-4) .

Properties

IUPAC Name |

2-(2-phenylethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPUVXWFOMYREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Phenylethoxy)benzoyl chloride, with the chemical formula C15H13ClO, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of a benzoyl chloride moiety and a phenylethoxy group. This structure allows for various chemical interactions that can influence its biological activity. The compound is typically synthesized through acylation reactions involving phenolic compounds and benzoyl chloride.

Anticancer Activity

The anticancer potential of benzoyl derivatives has been explored in several studies. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatoma). The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Analog A | HepG2 | 50 | NF-κB pathway inhibition |

| Analog B | A549 | 30 | Cell cycle arrest |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The benzoyl chloride moiety can interact with nucleophilic sites on enzymes, leading to inhibition. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth.

- Receptor Interaction : The phenylethoxy group may enhance binding affinity to specific receptors, influencing cellular responses related to growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies illustrate the potential applications and effects of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of benzoyl derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Research : In vitro studies demonstrated that a structurally similar compound reduced cell viability in MCF-7 cells by approximately 70% at an IC50 value of 25 µM after 48 hours of treatment.

- Toxicological Assessment : Toxicity studies conducted on rodents indicated that repeated exposure to benzoyl derivatives resulted in localized skin irritation and potential carcinogenic effects at high doses, suggesting a need for careful dosage management in therapeutic applications.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(2-Phenylethoxy)benzoyl chloride with structurally related benzoyl chloride derivatives:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, nitro) increase electrophilicity, enhancing reactivity toward nucleophiles. Electron-donating groups (e.g., methoxy, phenoxy) reduce reactivity but improve solubility in polar solvents .

- Steric Hindrance: Bulky substituents like phenylethoxy or phenoxymethyl (as in ) decrease reaction rates in nucleophilic acyl substitutions due to steric hindrance.

Nucleophilic Acyl Substitution

- Unsubstituted Benzoyl Chloride : Reacts rapidly with amines (e.g., piperazine) to form amides under mild conditions .

- Substituted Derivatives :

- 4-Nitrobenzoyl Chloride : Higher reactivity due to the electron-withdrawing nitro group, enabling reactions at lower temperatures .

- 2-(Phenylethoxy)benzoyl Chloride : Predicted to require reflux conditions (similar to 4-methoxybenzoyl chloride in ) due to the electron-donating phenylethoxy group.

- 2-(Chlorothio)-benzoyl Chloride : Unique reactivity for synthesizing thioester-linked pharmaceuticals .

Preparation Methods

Organic Solvent-Mediated Acylation

Overview:

Traditional approaches utilize organic solvents such as dichloromethane, chloroform, or tetrahydrofuran to facilitate the acylation of phenylethoxy derivatives with benzoyl chloride.

- Reactants: Phenylethoxy compound, benzoyl chloride, and an organic solvent (e.g., dichloromethane).

- Reaction Conditions:

- The phenylethoxy precursor is dissolved in the organic solvent.

- Benzoyl chloride is added dropwise at low temperature (0–10°C) with stirring.

- The reaction mixture is maintained at low temperature for 2-4 hours to ensure complete acylation.

- Post-reaction, the mixture is washed with water, dilute acid, or base to remove residual reagents and by-products.

- Well-established and high-yielding, with yields often exceeding 95%.

- Suitable for large-scale synthesis with controlled reaction parameters.

- Patents describe high-purity benzoyl chloride synthesis via chlorination of benzoic acid derivatives, which can then be used in organic solvent-based acylation.

In Situ Generation of Benzoyl Chloride

Overview:

This method involves the in situ formation of benzoyl chloride from benzoyl precursors, such as benzoic acid, using chlorinating agents like thionyl chloride or oxalyl chloride, followed by immediate acylation.

- Step 1: Benzoyl chloride is generated by reacting benzoic acid with thionyl chloride under reflux, with the evolution of SO₂ and HCl gases.

- Step 2: The freshly prepared benzoyl chloride is directly reacted with phenylethoxy derivatives in an organic solvent or aqueous medium, depending on the protocol.

- High purity of benzoyl chloride produced in situ, minimizing impurities.

- Suitable for sensitive substrates where isolation of benzoyl chloride is undesirable.

- This method offers high yields (up to 98%) and is scalable, with the added benefit of avoiding handling of pure benzoyl chloride.

Catalytic and Microwave-Assisted Methods

Overview:

Recent advances include the use of catalysts or microwave irradiation to accelerate acylation reactions, improving yields and reducing reaction times.

- Catalysts such as DMF or pyridine are used to facilitate acylation in organic solvents.

- Microwave irradiation (e.g., 300 W for 10–15 minutes) dramatically shortens reaction times.

- Enhanced reaction rates and yields (up to 99%).

- Reduced energy consumption and operational time.

- Microwave-assisted acylation in organic solvents has been demonstrated as an efficient alternative, with yields comparable or superior to conventional methods.

Data Summary Table of Preparation Methods

| Method | Solvent | Key Reagents | Temperature | Reaction Time | Yield | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|

| Aqueous Phase Acylation | Water | Benzoyl chloride, phenylethoxy compound, NaOH/KOH | ≤10°C (dropwise), RT 2-3h | Up to 99% | Low | No organic solvents, simple purification | |

| Organic Solvent Acylation | Organic solvent (e.g., DCM) | Benzoyl chloride, phenylethoxy compound | 0–10°C | 2–4h | >95% | Requires solvent removal, environmental considerations | |

| In Situ Benzoyl Chloride | Benzoic acid + SOCl₂ | Benzoyl chloride (in situ), phenylethoxy derivative | Reflux | Variable | Up to 98% | Gas emissions, handling hazards | |

| Microwave-Assisted | Organic solvent | Benzoyl chloride, catalyst | Microwave irradiation | 10–15 min | 99% | Energy-efficient, rapid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.